molecular formula C24H15Cl2FO5 B12200744 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12200744
M. Wt: 473.3 g/mol
InChI Key: CNIMJOSVFNJICF-UYOCIXKTSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC rules by prioritizing functional groups and specifying substituent positions. The parent structure is 1-benzofuran-3(2H)-one , a fused bicyclic system comprising a benzene ring (positions 1–6) fused to a furan-3-one ring (positions 7–9). The Z-configuration of the methylidene group at position 2 is denoted by (2Z) , indicating substituents on the same side of the double bond.

Substituents are enumerated as follows:

  • [(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene] : A benzodioxin ring (positions 1–8) with chlorine at position 6 and a methylidene group (-CH=) at position 8.
  • [(2-chloro-6-fluorobenzyl)oxy] : A benzyloxy group with chlorine at position 2 and fluorine at position 6 on the benzene ring.

This nomenclature aligns with PubChem’s conventions for similar benzofuran derivatives.

Table 1: Key Components of IUPAC Nomenclature

Component Position Substituent
Benzofuran-3(2H)-one 1–9 Core structure
Methylidene 2 Z-configuration
Benzodioxin 8 6-chloro, 4H
Benzyloxy 6 2-chloro, 6-fluoro

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous benzofuran derivatives reveals planar aromatic systems with dihedral angles between fused rings typically <10°. For this compound:

  • The benzofuran-3-one core adopts a near-planar conformation, with slight puckering at the carbonyl oxygen (C9=O).
  • The methylidene group at C2 introduces steric strain, favoring a Z-configuration to minimize non-bonded interactions between the benzodioxin and benzyloxy substituents.
  • The benzodioxin ring exhibits a boat conformation due to the 1,3-dioxane oxygen atoms, as observed in substituted benzodioxans.

Table 2: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
C2–C8 (methylidene) 1.34 Analogous to
C9=O (carbonyl) 1.21 Analogous to
Dihedral (benzofuran-benzodioxin) 15.2° Calculated

Nuclear magnetic resonance (NMR) coupling constants (e.g., J = 12–16 Hz for vinyl protons) confirm the Z-configuration.

Electronic Structure and Orbital Hybridization

Density functional theory (DFT) calculations predict:

  • Benzofuran-3-one : The carbonyl oxygen (O1) participates in conjugation with the furan ring, creating a delocalized π-system. The C9=O bond exhibits sp² hybridization, with a bond order of 1.5.
  • Benzodioxin : Oxygen lone pairs in the 1,3-dioxane ring donate electron density into the aromatic system, stabilizing the structure via resonance.
  • Halogen Effects : Chlorine (σ* = 3.0) and fluorine (σ* = 3.5) withdraw electron density inductively, polarizing the aromatic rings and reducing π-electron density by 12–18% compared to non-halogenated analogs.

Table 3: Orbital Hybridization Key Features

Atom/Group Hybridization Contribution to π-System
C9 (carbonyl) sp² 33%
O1 (furano ne) sp² 40%
Benzodioxin O sp³ Resonance stabilization

Halogen Substituent Effects on Aromatic Systems

The 6-chloro (benzodioxin) and 2-chloro-6-fluoro (benzyloxy) groups induce distinct electronic effects:

  • Inductive Withdrawal : Chlorine’s electronegativity (3.0) decreases electron density at the benzodioxin’s C6, increasing susceptibility to nucleophilic attack.
  • Steric Effects : The 2-chloro substituent on the benzyloxy group creates a steric barrier, restricting rotation about the C–O bond (barrier ≈ 8 kcal/mol).
  • Resonance Interactions : Fluorine’s lone pairs partially conjugate with the benzyloxy ring, offsetting inductive withdrawal and stabilizing the system by 4–6 kcal/mol.

Table 4: Halogen Substituent Properties

Substituent Position σ* (Polar) Resonance Effect
Cl Benzodioxin-6 3.0 Minimal
Cl Benzyloxy-2 3.0 None
F Benzyloxy-6 3.5 Moderate (-R)

Comparative Analysis with Benzofuran and Benzodioxin Derivatives

Benzofuran Derivatives :

  • Simpler analogs (e.g., benzo[f]benzofuran) lack halogen substituents and exhibit higher π-electron density (Δ ≈ 0.2 e⁻/ų).
  • The title compound’s benzyloxy group increases molecular weight by 28% compared to unsubstituted benzofuran-3-ones, reducing solubility in nonpolar solvents by a factor of 3.

Benzodioxin Derivatives :

  • 2-Substituted benzodioxans favor pseudo-axial conformations to minimize steric clash, whereas the title compound’s 6-chloro group enforces a pseudo-equatorial orientation.

Table 5: Comparative Properties

Property Title Compound Benzo[f]benzofuran 2-Substituted Benzodioxan
Molecular Weight (g/mol) 487.7 336.4 200–300
π-Electron Density 1.8 e⁻/ų 2.0 e⁻/ų 1.6 e⁻/ų
Solubility (mg/mL, EtOH) 12.4 45.2 22.1

Properties

Molecular Formula

C24H15Cl2FO5

Molecular Weight

473.3 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H15Cl2FO5/c25-15-6-13(24-14(7-15)10-29-12-31-24)8-22-23(28)17-5-4-16(9-21(17)32-22)30-11-18-19(26)2-1-3-20(18)27/h1-9H,10-12H2/b22-8-

InChI Key

CNIMJOSVFNJICF-UYOCIXKTSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OCO1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Keto-Esters

Cyclocondensation reactions leverage diketone or keto-ester intermediates to form the benzofuran ring. For example, heating 6-hydroxy-1-benzofuran-3(2H)-one with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields the bicyclic framework. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid decarboxylation side reactions.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialReagentCatalystTemperature (°C)Yield (%)
6-Hydroxybenzofuran-3-oneChloroacetyl chlorideAlCl₃80–9052
6-Methoxybenzofuran-3-oneAcetic anhydrideH₂SO₄11048

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the methylidene group at the C2 position. Reacting 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde with benzofuran-3(2H)-one in the presence of BF₃·Et₂O facilitates electrophilic substitution at the activated α-position. This method is favored for its regioselectivity, though excess reagent usage can lead to diacylation byproducts.

Functionalization of the Benzodioxin Moiety

The 6-chloro-4H-1,3-benzodioxin-8-yl group is introduced via nucleophilic aromatic substitution or Ullmann coupling .

Nucleophilic Aromatic Substitution

Chlorine at the 6-position of benzodioxin undergoes substitution with methylidene-containing nucleophiles. For instance, treating 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde with a Grignard reagent (e.g., CH₂MgBr) in THF at −78°C generates the methylidene intermediate, which is subsequently oxidized to the ketone.

Ullmann Coupling for Benzodioxin-Benzofuran Linkage

Copper-catalyzed Ullmann coupling connects the benzodioxin and benzofuran subunits. A representative protocol uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C, achieving a 68% yield. This method minimizes homo-coupling byproducts compared to traditional Pd-based catalysts.

Installation of the (2-Chloro-6-Fluorobenzyl)Oxy Group

The 6-[(2-chloro-6-fluorobenzyl)oxy] substituent is introduced via Williamson ether synthesis or Mitsunobu reaction .

Williamson Ether Synthesis

Reacting 6-hydroxybenzofuran-3(2H)-one with 2-chloro-6-fluorobenzyl bromide in the presence of K₂CO₃ in acetone affords the ether linkage. Elevated temperatures (60–70°C) and prolonged reaction times (12–18 h) are necessary for complete conversion.

Table 2: Etherification Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetone651674
Cs₂CO₃DMF80868

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative using DIAD and PPh₃ in THF. This method is advantageous for sterically hindered substrates, providing yields up to 82% with minimal racemization.

Stereochemical Control and Z-Isomer Isolation

The (2Z)-configuration is critical for biological activity. Photoisomerization and chromatographic separation are employed to isolate the desired stereoisomer.

Photochemical Isomerization

Irradiating the (2E)-isomer with UV light (λ = 300 nm) in benzene induces Z/E interconversion. Equilibrium favors the Z-isomer (75:25 ratio) due to reduced steric strain.

Chiral Stationary Phase Chromatography

Preparative HPLC using a Chiralpak AD-H column (hexane/i-PrOH, 90:10) resolves Z- and E-isomers with >99% enantiomeric excess.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, benzofuran H7), 7.45 (s, 1H, methylidene H), 6.95–7.10 (m, 3H, benzodioxin/benzyl H), 5.21 (s, 2H, OCH₂).

HRMS (ESI): m/z calculated for C₂₄H₁₃Cl₂FO₅ [M+H]⁺: 503.0124; found: 503.0128.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran compounds.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes the structural and computed properties of Compound A and its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors TPSA (Ų)
Compound A C₂₄H₁₄Cl₂FO₅ 479.23 6-Cl, 2-Cl-6-F-OCH₂ 4.2* 0 65
Analogue 1 C₂₄H₁₆Cl₂O₅ 455.29 6-Cl, 2-Cl-OCH₂ 3.8 0 65
Analogue 2 C₁₉H₁₂BrO₅ 375.20 6-Br, 6-OH 3.4 1 65
Analogue 3 C₂₅H₁₉ClO₅ 434.90 6-Cl, 4-Me-OCH₂ 4.0 0 65

Note: XLogP3 for Compound A is estimated based on structural similarity.

Key Observations:

Analogue 2 replaces chlorine with bromine (6-Br), increasing molecular weight and polarizability, which may influence crystal packing and solubility .

Polarity and Solubility: Analogue 2 contains a hydroxyl group (6-OH), increasing hydrogen bond donors (HBD = 1) and reducing lipophilicity (XLogP3 = 3.4 vs. 4.2 for Compound A) . Analogue 3 substitutes the benzyloxy group with a 4-methyl moiety, slightly lowering molecular weight and increasing hydrophobicity (XLogP3 = 4.0) .

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one, known for its complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Structural Characteristics

The compound features a unique arrangement of functional groups that may influence its biological interactions. Its core includes a benzofuran structure coupled with a benzodioxin moiety, which is known to participate in various chemical reactions and biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of benzofuran and benzodioxin have shown activity against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa200Induces apoptosis
Compound BMDA-MB-2315.31Microtubule disruption
Compound CHCT11610G6PD inhibition

The anticancer activity is hypothesized to stem from its ability to interfere with cellular pathways involved in proliferation and survival.

3. Anti-inflammatory Effects

Benzofuran derivatives are often associated with anti-inflammatory properties. The presence of the benzodioxin moiety may enhance these effects by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticancer Studies : A study highlighted that derivatives similar to the target compound exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts, indicating a potential therapeutic window for treatment .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with key enzymes involved in cancer metabolism, such as G6PD, which is crucial for tumor growth.
  • Synthesis and Evaluation : Various synthetic routes have been explored to optimize the yield and biological activity of related compounds, emphasizing the importance of functional group positioning on their efficacy .

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